molecular formula C10H6F3NO2 B070045 6-(Trifluoromethoxy)quinolin-4-ol CAS No. 175203-87-9

6-(Trifluoromethoxy)quinolin-4-ol

Cat. No.: B070045
CAS No.: 175203-87-9
M. Wt: 229.15 g/mol
InChI Key: LFCAVZDSLWEEOX-UHFFFAOYSA-N
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Description

Amikacin (hydrate) is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A. It is primarily used to treat severe infections caused by Gram-negative bacteria and some Gram-positive bacteria. This compound is particularly effective against strains that are resistant to other aminoglycosides, making it a crucial tool in the fight against multidrug-resistant bacterial infections .

Scientific Research Applications

Amikacin (hydrate) has a wide range of scientific research applications:

Safety and Hazards

The safety information for 6-(Trifluoromethoxy)quinolin-4-ol includes the following hazard statements: H315 - Causes skin irritation, and H319 - Causes serious eye irritation . The precautionary statements include: P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302+P352 - IF ON SKIN: Wash with plenty of water, P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P332+P313 - If skin irritation occurs: Get medical advice/attention, P337+P313 - If eye irritation persists: Get medical advice/attention, P362 - Take off contaminated clothing .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 6-(Trifluoromethoxy)quinolin-4-ol are currently unknown . Understanding the pathways affected by this compound and their downstream effects would provide valuable insights into its mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amikacin is synthesized by acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid. This process involves the reaction of kanamycin A with the acylating agent under controlled conditions to produce amikacin .

Industrial Production Methods: Industrial production of amikacin involves large-scale fermentation of Streptomyces kanamyceticus to produce kanamycin A, followed by chemical modification through acylation. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Amikacin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its modification and functionalization in pharmaceutical applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified aminoglycoside derivatives with enhanced or altered pharmacological properties .

Comparison with Similar Compounds

    Kanamycin: The parent compound from which amikacin is derived.

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Tobramycin: An aminoglycoside used to treat similar bacterial infections.

Comparison: Amikacin is unique in its ability to resist modification by aminoglycoside-modifying enzymes, which makes it effective against strains that are resistant to other aminoglycosides like kanamycin and gentamicin. This resistance is due to the presence of the L-(-)-γ-amino-α-hydroxybutyryl side chain, which prevents enzymatic inactivation .

Properties

IUPAC Name

6-(trifluoromethoxy)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCAVZDSLWEEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379382
Record name 6-(trifluoromethoxy)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175203-87-9
Record name 6-(Trifluoromethoxy)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(trifluoromethoxy)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-87-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 50 mL round bottom flask with a reflux condenser attached was dissolved 2,2-dimethyl-5-((4-(trifluoromethoxy)phenylamino)methylene)-1,3-dioxane-4,6-dione (1.00 g, 3.02 mmol) in Ph2O (8.63 mL, 0.35 M). The mixture was heated to 250° C. in a heating mantle. At about 180° C., the reaction turned from a light yellow and homogeneous to an orange, then to a dark brown color and began to bubble, slowly at first and then more violently. Internal temperature of reaction went up to 230° C., although heating ceased at 180° C. Heating at 250° C. while stirring was continued for five minutes, and the reaction was cooled to RT, diluted with hexane, and the precipitate was filtered to yield 6-(trifluoromethoxy)quinolin-4(1H)-one as a crude brown solid. MS [M+H]=230.1; Calc'd 229.2 for C10H6F3NO2.
Name
2,2-dimethyl-5-((4-(trifluoromethoxy)phenylamino)methylene)-1,3-dioxane-4,6-dione
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.63 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Trifluoromethoxy)quinolin-4-ol
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